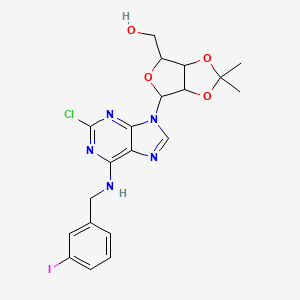

2-Chloro-N-(3-iodobenzyl)-2',3'-O-isopropylideneadenosine

Description

Properties

Molecular Formula |

C20H21ClIN5O4 |

|---|---|

Molecular Weight |

557.8 g/mol |

IUPAC Name |

[4-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |

InChI |

InChI=1S/C20H21ClIN5O4/c1-20(2)30-14-12(8-28)29-18(15(14)31-20)27-9-24-13-16(25-19(21)26-17(13)27)23-7-10-4-3-5-11(22)6-10/h3-6,9,12,14-15,18,28H,7-8H2,1-2H3,(H,23,25,26) |

InChI Key |

WCKHUABYZBGHID-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=C(N=C43)Cl)NCC5=CC(=CC=C5)I)CO)C |

Origin of Product |

United States |

Preparation Methods

Protection of Ribose Hydroxyl Groups

- Starting from adenosine or its derivatives, the 2' and 3' hydroxyl groups of the ribose sugar are protected by forming a 2',3'-O-isopropylidene acetal. This is typically achieved by reacting the nucleoside with 2,2-dimethoxypropane in the presence of an acid catalyst such as p-toluenesulfonic acid.

- This step is crucial to prevent unwanted reactions at the hydroxyl groups during subsequent halogenation and substitution steps.

Selective Halogenation at the 2-Position

- The introduction of the chlorine atom at the 2-position of the adenine ring is performed via selective substitution reactions.

- One approach involves starting from 6-chloro-2-iodopurine derivatives protected on the sugar moiety, followed by selective substitution of the chlorine at the 2-position.

- Alternatively, chlorination can be achieved through treatment with suitable chlorinating agents under controlled conditions to avoid overreaction.

Introduction of the 3-Iodobenzyl Group

- The N-substitution with the 3-iodobenzyl moiety is typically carried out by nucleophilic substitution.

- The nitrogen atom on the purine ring is alkylated using 3-iodobenzyl halides or derivatives in the presence of a base.

- This step requires careful control of reaction conditions (solvent, temperature, time) to optimize yield and selectivity.

- Polar aprotic solvents such as dimethylformamide (DMF) are often used to facilitate nucleophilic substitution.

Deprotection and Purification

- After the key substitutions, the isopropylidene protecting group may be retained or selectively removed depending on the desired final compound stability.

- Purification is typically performed by chromatographic techniques, including preparative high-performance liquid chromatography (HPLC), to achieve high purity.

- Final compounds are characterized by spectroscopic methods (NMR, MS) to confirm structure and purity.

Representative Synthetic Route Summary Table

| Step | Reaction Type | Reagents/Conditions | Purpose | Yield Range (%) |

|---|---|---|---|---|

| 1 | Protection | 2,2-dimethoxypropane, p-toluenesulfonic acid | Formation of 2',3'-O-isopropylidene | ~80-90 |

| 2 | Halogenation | Chlorinating agent (e.g., SOCl2 or N-chlorosuccinimide) | Selective chlorination at 2-position | 70-85 |

| 3 | N-Alkylation | 3-iodobenzyl bromide/iodide, base (e.g., K2CO3), DMF | Substitution at nitrogen with iodobenzyl | 60-75 |

| 4 | Deprotection (optional) | Acidic hydrolysis (e.g., aqueous acetic acid) | Removal of isopropylidene protecting group | Variable |

| 5 | Purification | Preparative HPLC, recrystallization | Isolation of pure compound | 50-90 |

Note: Yields depend on reaction optimization and scale.

Research Discoveries and Analytical Findings

- Studies have demonstrated that the isopropylidene protecting group enhances the stability and biological activity of adenosine derivatives by preventing sugar ring opening and degradation.

- The halogen substitutions, particularly chlorine at the 2-position and iodine on the benzyl group, influence receptor binding affinity and selectivity, especially toward adenosine receptor subtypes A1, A2A, A2B, and A3.

- Synthetic routes employing tri-O-acetylated intermediates and isopropylidene-protected ribose have been reported to improve yields and selectivity in the formation of halogenated adenosine derivatives.

- The use of polar aprotic solvents and mild bases in the nucleophilic substitution step is critical to avoid side reactions and achieve high substitution efficiency.

- Analytical techniques such as NMR spectroscopy confirm the presence of characteristic chemical shifts for the isopropylidene group and halogenated aromatic protons, validating the structure of the final compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(3-iodophenyl)methyl]-2’,3’-O-(1-methylethylidene) Adenosine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the purine ring and the phenylmethyl group.

Common Reagents and Conditions

Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.

Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine or iodine atoms .

Scientific Research Applications

2-Chloro-N-[(3-iodophenyl)methyl]-2’,3’-O-(1-methylethylidene) Adenosine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with adenosine receptors and its potential effects on cellular signaling pathways.

Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and antitumor activities.

Industry: Utilized in the development of novel pharmaceuticals and biochemical probes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(3-iodophenyl)methyl]-2’,3’-O-(1-methylethylidene) Adenosine involves its interaction with adenosine receptors. It acts as a potent inhibitor of adenosine deaminase, an enzyme that degrades adenosine. By inhibiting this enzyme, the compound increases the levels of adenosine, which can modulate various physiological processes such as inflammation and immune response.

Comparison with Similar Compounds

2',3'-O-Isopropylideneadenosine (CAS 362-75-4)

- Structure : Lacks the 2-chloro and 3-iodobenzyl groups.

- Molecular Formula : C₁₃H₁₇N₅O₄ (MW 307.31 g/mol).

- Key Differences :

5'-O-Tosyl-2',3'-O-isopropylideneadenosine (CAS 5605-63-0)

- Structure : Features a tosyl (p-toluenesulfonyl) group at the 5'-position instead of the 3-iodobenzyl group.

- Molecular Formula : C₂₀H₂₃N₅O₆S (MW 461.49 g/mol).

- Higher sulfur content may influence metabolic stability compared to iodine .

N-6-Benzoyl-2',3'-O-isopropylideneadenosine-5'-ethyl ester

- Structure : Benzoyl group at N6 and ethyl ester at 5' (vs. 3-iodobenzyl and free 5'-OH in the target compound).

- Molecular Weight : 440 [M+H]⁺ (ESI-MS).

- Ethyl ester enhances lipophilicity but reduces hydrogen-bonding capacity .

2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide Derivatives

- Structure: Chloroacetamide core with substituted aryl groups (non-nucleoside).

- Molecular Formula : C₁₁H₁₃ClN₂O (example).

- Chlorine substitution is common in agrochemicals, suggesting divergent applications (e.g., herbicides vs. nucleoside analogs) .

Structural and Functional Implications of Modifications

Impact of Halogen Substituents

- Comparable to 8-chloroadenosine derivatives used in kinase inhibition studies.

- 3-Iodobenzyl at N6: Introduces a heavy atom for crystallography (enhanced X-ray diffraction). Increases logP (lipophilicity), improving blood-brain barrier penetration relative to non-halogenated analogs .

Isopropylidene Protection

- Stabilizes the ribose ring, preventing undesired ring-opening reactions.

- Common in prodrug design (e.g., remdesivir intermediates), though hydrolysis under acidic conditions limits in vivo utility .

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|

| Target Compound | C₂₀H₂₂ClIN₅O₄* | ~590 | 2-Cl, 3-I-benzyl, isopropylidene | Receptor studies, prodrug synthesis |

| 2',3'-O-Isopropylideneadenosine | C₁₃H₁₇N₅O₄ | 307.31 | None | Nucleoside chemistry precursor |

| 5'-O-Tosyl-2',3'-O-isopropylideneadenosine | C₂₀H₂₃N₅O₆S | 461.49 | Tosyl, isopropylidene | Nucleophilic substitution reactions |

| N-6-Benzoyl-5'-ethyl ester analog | C₂₂H₂₃N₅O₅ | 440 [M+H]⁺ | Benzoyl, ethyl ester | Lipophilic prodrug design |

*Calculated based on structural components.

Biological Activity

2-Chloro-N-(3-iodobenzyl)-2',3'-O-isopropylideneadenosine is a synthetic derivative of adenosine that has garnered interest due to its potential biological activities, particularly its interaction with adenosine receptors. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

The compound primarily acts as an agonist for the A3 adenosine receptor (A3AR) , a member of the G protein-coupled receptor family. Upon activation, A3AR mediates various intracellular signaling pathways, notably the inhibition of adenylate cyclase, leading to decreased levels of cyclic AMP (cAMP) in cells. This action has implications in various physiological and pathological processes, including inflammation and cancer progression .

Affinity and Selectivity

The affinity of this compound for the A3AR has been documented in several studies. It exhibits a high binding affinity (Ki values) comparable to other known A3AR agonists, suggesting its potential as a therapeutic agent in targeting conditions associated with A3AR dysregulation.

Antitumor Activity

Research indicates that this compound may possess significant antitumor properties . In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including prostate (PC3), colon (Caco-2), and hepatocyte (Hep G2) carcinomas. The mechanism behind its anticancer effects includes inducing apoptosis and increasing reactive oxygen species (ROS) levels within malignant cells .

Data Table: Biological Activity Overview

Case Studies

- In Vitro Studies on Cancer Cell Lines

- Comparative Analysis with Other Agonists

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.